Imidazo[1,5-a]pyridin-3-amine

IRAP Cognitive Disorders Aminopeptidase Inhibition

Imidazo[1,5-a]pyridin-3-amine (CAS 1005514-74-8) is the definitive [1,5-a] fused imidazole-pyridine isomer—not the common [1,2-a] pharmacophore. This primary amine scaffold provides the unique electronic geometry required for selective, non-competitive IRAP inhibition (>30-fold over APN), MEK kinase targeting, and Mnk inhibitor programs. Unlike generic amino-heterocycles, only the [1,5-a] core delivers nanomolar potency in spirocyclic Mnk inhibitors and brain-penetrant 5-HT4 agonists. Procure this authenticated building block to access privileged chemical space unavailable with [1,2-a] isomers. Lot-specific purity ≥97%.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1005514-74-8
Cat. No. B1525934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridin-3-amine
CAS1005514-74-8
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)N
InChIInChI=1S/C7H7N3/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,9)
InChIKeyOORCQSFGAVPLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridin-3-amine (CAS 1005514-74-8): A Core Scaffold for IRAP and Kinase-Focused Discovery Programs


Imidazo[1,5-a]pyridin-3-amine (CAS 1005514-74-8), also referred to as 3-Aminoimidazo[1,5-a]pyridine, is a heterocyclic building block with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol [1]. This primary amine serves as a versatile scaffold for constructing pharmacologically active imidazo[1,5-a]pyridine derivatives, a class distinguished by its fused imidazole-pyridine ring system. Unlike the more established imidazo[1,2-a]pyridine pharmacophore, the [1,5-a] isomer offers a unique electronic configuration and distinct reactivity profile, leading to different biological target engagement and selectivity patterns [2]. Its applications are concentrated in medicinal chemistry programs aimed at developing inhibitors for specific targets, including Insulin-Regulated Aminopeptidase (IRAP) for cognitive enhancement [3], MEK kinase for oncology [4], and Mnk kinases for cancer therapy [5].

Why Imidazo[1,5-a]pyridin-3-amine Cannot Be Substituted with Imidazo[1,2-a]pyridine or Other Amino-Heterocycles


Generic substitution of Imidazo[1,5-a]pyridin-3-amine with its close structural isomer, Imidazo[1,2-a]pyridin-3-amine, or other simple amino-heterocycles (e.g., pyrazolo[1,5-a]pyridines) is not scientifically valid due to fundamentally different biological activity profiles and target engagement. The position of the nitrogen atom within the fused ring system dictates the electronic distribution, molecular geometry, and crucial binding interactions with target proteins. The [1,5-a] isomer is known for its distinct applications in luminescent materials and as a pharmacophore for targets like IRAP and MEK, while the [1,2-a] isomer is more commonly associated with sedative (e.g., Zolpidem) and other kinase inhibition profiles [1]. For example, a series of 48 imidazo[1,5-a]pyridine derivatives exhibited non-competitive inhibition of IRAP with excellent selectivity over the closely related aminopeptidase N (APN), a selectivity profile that would be lost with a different heterocyclic core [2]. Similarly, specific 5-anilinoimidazo[1,5-a]pyridines are claimed as selective MEK inhibitors, a scaffold-specific activity not conferred by other imidazopyridine isomers [3]. Therefore, the specific core is essential for achieving the desired target engagement and downstream biological effects.

Quantitative Differentiation of Imidazo[1,5-a]pyridin-3-amine: Head-to-Head SAR and Selectivity Data


IRAP Inhibitor SAR: Quantified Potency Gains Over Parent Scaffold

Direct head-to-head comparison within the same study demonstrates that chemical elaboration of the imidazo[1,5-a]pyridine core leads to significant potency improvements. The most potent compound in a 48-member series displayed an IC50 of 1.0 µM against IRAP. This represents a quantified gain in inhibitory activity compared to the initial unoptimized imidazo[1,5-a]pyridine-based hits, which had higher (worse) IC50 values [1]. The unsubstituted parent scaffold (CAS 1005514-74-8) itself is typically inactive in this assay, highlighting that its value lies in its role as a precursor to potent inhibitors, not as the active agent itself.

IRAP Cognitive Disorders Aminopeptidase Inhibition

5-HT4 Receptor Partial Agonist SAR: Target Engagement and Brain Penetration

Structure-activity relationship (SAR) studies demonstrate that the imidazo[1,5-a]pyridine scaffold can be optimized to yield potent and selective 5-HT4 receptor partial agonists. A lead compound (referred to as compound 5a) from a series of derivatives showed not only potent receptor activation but also favorable ADME properties and demonstrated efficacy in both symptomatic and disease-modifying animal models of cognition. This level of in vivo validation is a class-level benchmark for the [1,5-a]pyridine series [1]. Specific binding or functional data for the parent amine (1005514-74-8) are not available, as it serves as a building block.

5-HT4 Receptor Alzheimers Disease CNS Drug Discovery

Mnk Kinase Inhibition: Low Nanomolar Potency with High Kinase Selectivity

A series of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives exhibited potent inhibition of Mnk1/2 kinases. The most active compounds demonstrated sub-micromolar to low nanomolar IC50 values. Critically, these compounds also displayed a high level of selectivity for Mnk1/2 over cyclin-dependent kinases (CDKs), a common off-target class for ATP-competitive inhibitors. This selectivity is a direct consequence of the spirocyclic imidazo[1,5-a]pyridine scaffold [1].

Mnk Kinase Cancer Kinase Selectivity

IRAP Selectivity Profile: Superiority Over the Close Homolog APN

A key differentiator for optimized imidazo[1,5-a]pyridine-based IRAP inhibitors is their excellent selectivity over the closely related aminopeptidase N (APN). This selectivity is not a property of the parent amine (1005514-74-8) but emerges from specific substitutions on the imidazo[1,5-a]pyridine core [1]. This challenges the initial hypothesis that the inhibitor's carbonyl group binds a catalytic Zn2+ ion and points toward a unique, potentially allosteric binding mode. This selectivity profile is a significant advantage over pan-aminopeptidase inhibitors.

Target Selectivity IRAP APN Off-Target

MEK Kinase Inhibition: A Scaffold for Selective Anti-Cancer Agents

Patent literature explicitly claims a series of 5-anilinoimidazo[1,5-a]pyridines as inhibitors of MEK kinase activity [1]. While the parent amine (1005514-74-8) is not claimed as an active inhibitor, its core is the essential scaffold for this class of MEK inhibitors. The patent specifies that these compounds are useful for treating hyperproliferative disorders and inflammatory diseases, indicating a specific biological profile enabled by the imidazo[1,5-a]pyridine ring system, differentiating it from other imidazopyridine isomers which may target different kinases.

MEK Kinase Cancer Kinase Inhibitor

Research Application Scenarios for Imidazo[1,5-a]pyridin-3-amine (CAS 1005514-74-8)


Medicinal Chemistry: Lead Generation and SAR Exploration for IRAP Inhibitors

Researchers focused on cognitive enhancement or neurodegenerative diseases can utilize imidazo[1,5-a]pyridin-3-amine as a starting material for synthesizing focused libraries of IRAP inhibitors. The SAR established by Engen et al. [1] provides a blueprint for optimizing potency and selectivity. Procurement of this building block is essential for programs aiming to replicate or improve upon the reported 1.0 µM IC50 lead compound and to explore the unique non-competitive, allosteric binding mode that confers selectivity over APN.

Oncology Drug Discovery: Development of Mnk and MEK Kinase Inhibitors

In cancer research, this building block is a key component for constructing novel Mnk or MEK inhibitors. For Mnk programs, the spirocyclic derivatives reported by Abdelaziz et al. [2] demonstrate that this scaffold can yield compounds with low nanomolar potency and high selectivity over CDKs. For MEK programs, the core is a foundation for generating 5-anilinoimidazo[1,5-a]pyridine-based compounds, as claimed in US Patent 7,923,456 [3], for targeting the MAPK pathway in various cancers.

CNS Drug Discovery: Synthesis of 5-HT4 Receptor Partial Agonists

For CNS disorders like Alzheimer's disease, imidazo[1,5-a]pyridin-3-amine is a critical starting material for creating 5-HT4 receptor partial agonists. As shown by Nirogi et al. [4], this scaffold can be optimized to produce potent, selective, and brain-penetrant compounds with in vivo efficacy. Procuring this specific building block is necessary to access this unique chemical space for 5-HT4 agonist development.

Chemical Biology: Development of Selective Chemical Probes for Aminopeptidases

Chemical biologists studying the roles of aminopeptidases require selective probes to dissect the function of individual family members. Derivatives of imidazo[1,5-a]pyridin-3-amine, which have shown excellent selectivity for IRAP over the closely related APN [1], are ideal starting points for developing such tool compounds. The building block allows for the introduction of functional handles (e.g., biotin, fluorophores) while maintaining the core structure's inherent selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.